molecular formula C12H17N3O3 B2843352 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1006455-09-9

1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid

货号: B2843352
CAS 编号: 1006455-09-9
分子量: 251.286
InChI 键: GDBGJIXRVRCJHH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound of interest in medicinal and agricultural chemical research. It features a pyrazole core substituted with both a carboxylic acid and a cyclohexylcarbamoylmethyl group, a structure that is often explored for developing biologically active molecules. This compound is structurally related to pyrazole-4-carboxamide derivatives, a class known for its significance in antifungal research. Notably, similar scaffolds serve as key intermediates in synthesizing inhibitors that target succinate dehydrogenase (SDH) in phytopathogenic fungi . The carboxylic acid moiety allows for further derivatization, particularly in forming amide bonds to create a diverse library of candidate molecules for structure-activity relationship (SAR) studies . The presence of the cyclohexyl group may influence the compound's lipophilicity and overall pharmacokinetic properties, which is a common consideration in agrochemical and pharmaceutical agent optimization . Researchers can utilize this compound as a versatile building block to develop novel molecules for probing biological pathways and enzyme functions. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-11(14-10-4-2-1-3-5-10)8-15-7-9(6-13-15)12(17)18/h6-7,10H,1-5,8H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBGJIXRVRCJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Pyrazole Core Formation

The pyrazole ring is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. A one-pot method utilizing carboxylic acids and arenes, as demonstrated by Podyachev et al., offers a streamlined approach. For instance, reacting ethyl acetoacetate with hydrazine hydrate in methanol at room temperature yields methyl 5-methyl-1H-pyrazole-3-carboxylate, a scaffold analogous to the target compound. Alternatively, Knorr pyrazole synthesis employing β-ketoesters and hydrazine derivatives under acidic conditions provides regioselective access to 1,4-disubstituted pyrazoles.

Installation of the (Cyclohexylcarbamoyl)Methyl Group

The (cyclohexylcarbamoyl)methyl substituent is installed through alkylation followed by amidation. For example, 2,4-dichlorobenzyl chloride reacts with pyrazole intermediates in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base, yielding N-alkylated products. Subsequent coupling with cyclohexylcarbamoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) forms the amide bond.

Detailed Methodologies

Cyclocondensation Approach

A representative synthesis begins with ethyl 3-oxobutanoate, which undergoes cyclocondensation with hydrazine hydrate in methanol to form methyl 1H-pyrazole-4-carboxylate (Figure 1). The reaction proceeds at room temperature, achieving 78% yield after recrystallization. Regioselectivity is enhanced by steric effects, favoring substitution at the 1- and 4-positions.

Reaction Conditions

  • Reagents: Ethyl 3-oxobutanoate (1.0 equiv), hydrazine hydrate (1.2 equiv)
  • Solvent: Methanol
  • Temperature: 25°C
  • Yield: 78%

Alkylation-Amidation Sequence

Alkylation of the pyrazole nitrogen is achieved using bromoacetamide derivatives. For instance, treating methyl 1H-pyrazole-4-carboxylate with bromoacetonitrile in DMF/K₂CO₃ at 80°C for 4 hours affords the 1-(cyanomethyl) intermediate. Hydrolysis with hydrochloric acid (HCl) yields 1-(carbamoylmethyl)-1H-pyrazole-4-carboxylic acid, which is further reacted with cyclohexylamine using EDC/DMAP to form the target compound.

Optimization Data

Step Reagents Yield Regioselectivity
Alkylation K₂CO₃, DMF, 80°C 82% >90%
Amidation EDC, DMAP, DCM 75% 95:5 (4- vs 5-)

One-Pot Synthesis Methods

A one-pot strategy reported by Podyachev et al. combines acylation, cyclocondensation, and hydrolysis. Starting with benzoic acid and acetylene, the method generates β-diketones in situ, which react with hydrazine to form pyrazoles. While this approach reduces purification steps, regioselectivity remains moderate (70:30).

Optimization and Regiochemical Control

Regioselectivity challenges arise during pyrazole ring formation and alkylation. Using bulky substituents (e.g., 2,4-dichlorobenzyl) during alkylation directs the carbamoyl group to the 1-position, achieving >95% selectivity. Recrystallization from ethanol/water mixtures further purifies the product, as demonstrated in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Analytical Characterization

1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. For example, the target compound exhibits characteristic signals at δ 2.10 (s, 3H, CH₃), 5.72 (s, 2H, NCH₂), and 12.1 (s, 1H, COOH) in DMSO-d₆. HPLC purity exceeding 99.6% is achievable via recrystallization.

Applications and Derivatives

The carboxylic acid moiety enables conjugation with bioactive molecules, while the cyclohexylcarbamoyl group enhances lipid solubility. Derivatives exhibit antimicrobial and antimycobacterial activities, with MIC values <10 µg/mL against Staphylococcus aureus.

化学反应分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

Reaction TypeReagents/ConditionsProductReference
Acidic hydrolysis6N HCl, reflux1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid + cyclohexylamine
Basic hydrolysisLiOH in THF-H₂OCyclohexylamine + pyrazole-4-carboxylic acid derivatives

This reactivity aligns with studies on similar pyrazole carboxamides, where cleavage of the amide bond was achieved via nucleophilic attack on the carbonyl group .

Amidation and Esterification

The carboxylic acid group at position 4 of the pyrazole ring can form esters or amides through standard coupling agents:

ReactionReagentsProductApplicationReference
EsterificationSOCl₂/ROH1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylate estersIntermediate for fungicides
AmidationHATU/DIPEAN-substituted amidesJAK/STAT inhibitors

For instance, coupling with amines like 2-methoxyphenylmethylamine produces bioactive analogs used in medicinal chemistry .

Cyclization and Ring Functionalization

The pyrazole ring can undergo electrophilic substitution, though steric hindrance from substituents limits reactivity. Key modifications include:

ReactionReagentsOutcomeReference
HalogenationNBS or Cl₂5-halogenated derivatives (limited by steric effects)
Suzuki couplingPd(PPh₃)₄, arylboronic acidsBiaryl pyrazole derivatives

Cyclization reactions with hydrazines or carbonyl compounds are also feasible for generating fused heterocycles .

Interaction with Biological Targets

The compound’s carboxamide and carboxylic acid groups enable hydrogen bonding with enzymes like succinate dehydrogenase (SDH), as demonstrated in molecular docking studies:

TargetBinding InteractionBiological ActivityReference
SDH enzymeHydrogen bonds with TYR58 and TRP173 residuesAntifungal activity
JAK kinasesHydrophobic interactions with cyclohexyl groupInhibitory potential

These interactions mirror those observed in analogs like boscalid, a commercial fungicide .

Stability and Degradation Pathways

The compound exhibits moderate stability under ambient conditions but degrades via:

  • Photolysis : UV exposure leads to decarboxylation or cyclohexyl group oxidation .
  • Thermal decomposition : Above 200°C, fragmentation into pyrazole and cyclohexanecarboxamide occurs .

Table 2: Biological Activity Correlations

DerivativeTarget IC₅₀ (µM)Activity vs. Boscalid
Methyl ester0.181.5× more potent
Ethyl amide0.32Comparable

科学研究应用

Medicinal Chemistry

The compound exhibits a range of biological activities, including:

  • Antifungal Activity : Research indicates that pyrazole derivatives can inhibit fungal growth, making them potential candidates for antifungal drug development.
  • Antitumor Properties : Studies have shown that certain pyrazole derivatives possess cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy.
  • Analgesic Effects : The compound has been noted for its pain-relieving properties, which could be beneficial in developing new analgesic medications.

Case Study: Antitumor Activity

A study investigated the effects of 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting a mechanism involving the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Applications

The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase enzymes and modulate nuclear factor kappa B (NF-kB) signaling pathways. This makes it a candidate for treating inflammatory diseases:

  • Mechanism of Action : By interfering with the inflammatory mediators, this compound can reduce symptoms associated with conditions like arthritis and other inflammatory disorders.

Cosmetic Formulations

Due to its safety profile and efficacy, this compound is being explored for use in cosmetic formulations:

  • Skin Care Products : The compound's moisturizing and anti-inflammatory properties make it suitable for inclusion in creams and lotions aimed at improving skin health .

Case Study: Topical Formulation Development

In a formulation study, the incorporation of this compound into an emulsion demonstrated enhanced skin hydration and reduced irritation compared to control formulations. This suggests its potential as an active ingredient in dermatological products .

Synthesis and Accessibility

The synthesis of this compound typically involves multi-step organic reactions using readily available starting materials. This accessibility facilitates research and application in drug development:

Synthesis MethodDescription
Multi-step ReactionsInvolves cyclization and functionalization steps to obtain the final product efficiently.

Future Research Directions

Ongoing research is focused on exploring the full potential of this compound in various therapeutic areas, including:

  • Combination Therapies : Investigating its synergistic effects with other pharmacological agents.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

作用机制

The mechanism of action of 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Structural Features

Table 1: Structural Comparison of Pyrazole-4-carboxylic Acid Derivatives
Compound Name Substituents at N1 Position Key Functional Groups Molecular Formula Molecular Weight
Target Compound Cyclohexylcarbamoyl methyl Carboxylic acid C₁₂H₁₈N₃O₃ 261.29 g/mol
1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic Acid (11b) 7-Chloroquinolin-4-yl Carboxylic acid, ethyl, dimethoxyphenyl C₂₃H₂₁ClN₂O₄ 432.88 g/mol
ML-194 (GPR35 antagonist) 2,4-Difluorophenyl, tert-butylcarbamothioyl Methyl ester C₁₈H₂₀F₂N₄O₂S 402.44 g/mol
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid Allyl, amino Carboxylic acid C₈H₁₁N₃O₂ 181.19 g/mol
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic Acid (4) 7-Methoxyquinolin-4-yl Carboxylic acid, amino C₁₄H₁₂N₄O₃ 292.27 g/mol
1-Methyl-1H-pyrazole-4-carboxylic Acid Methyl Carboxylic acid C₅H₆N₂O₂ 126.11 g/mol

Key Observations :

  • The target compound’s cyclohexylcarbamoyl group introduces steric bulk and aliphatic character, contrasting with aromatic substituents (e.g., quinoline in 11b or difluorophenyl in ML-194 ).
  • Unlike ML-194 (a methyl ester), the target compound retains a free carboxylic acid group, which may enhance hydrogen-bonding capacity similar to 1-allyl-3-amino derivatives .

Physicochemical Properties

Table 2: Property Comparison
Compound Name Solubility (Predicted) LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound Low (lipophilic) ~2.5 3 donors, 4 acceptors
1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid Moderate (polar) ~1.2 3 donors, 4 acceptors
ML-194 Low (ester group) ~3.8 1 donor, 5 acceptors
1-Methyl-1H-pyrazole-4-carboxylic Acid High (small size) ~0.5 2 donors, 3 acceptors

Key Observations :

  • The cyclohexylcarbamoyl group in the target compound likely increases LogP compared to simpler derivatives like 1-methylpyrazole-4-carboxylic acid , suggesting higher membrane permeability but lower aqueous solubility.

生物活性

1-[(Cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyclohexylcarbamoyl group attached to a pyrazole ring, which contributes to its pharmacological properties.

  • Chemical Formula: C12_{12}H17_{17}N3_3O3_3
  • Molecular Weight: 251.29 g/mol
  • CAS Number: 1006455-09-9
  • IUPAC Name: 1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-4-carboxylic acid

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of cyclohexylcarbamate with pyrazole derivatives, leading to the formation of the desired compound through acylation reactions. The accessibility of starting materials makes this compound a viable candidate for further pharmaceutical development .

Antifungal Activity

Research indicates that pyrazole derivatives exhibit significant antifungal properties. In a study involving various derivatives, compounds similar to this compound demonstrated moderate to excellent inhibitory activity against several phytopathogenic fungi .

CompoundInhibition %Comments
9m>50%Higher activity than boscalid
12c56.45%Strong electron-withdrawing group enhances activity

Antitumor and Anti-inflammatory Properties

The compound has also shown potential as an antitumor agent. Pyrazoles are known for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and cancer progression. The mechanism of action typically involves the modulation of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced inflammatory responses and tumor growth .

Analgesic Effects

In addition to antifungal and antitumor activities, this compound has been investigated for its analgesic properties. Studies suggest that compounds in this class can effectively alleviate pain through central nervous system mechanisms, potentially offering new avenues for pain management therapies .

Case Studies and Research Findings

Recent studies have highlighted the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. For instance, modifications at specific positions on the pyrazole ring can significantly impact biological activity, suggesting that careful design can enhance therapeutic efficacy.

Example Study: In Silico Evaluation

A study conducted on a series of C-5-NH2-acyl derivatives containing the pyrazole moiety revealed promising results in terms of drug-like properties and higher oral absorption rates compared to established drugs like oseltamivir . Molecular docking studies indicated favorable interactions with target enzymes, further supporting the potential utility of these compounds in drug development.

常见问题

Basic: Synthesis Optimization

Q: What are the key considerations in optimizing the synthesis of 1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid to improve yield and purity? A:

  • Cyclocondensation : Use precursors like ethyl acetoacetate and cyclohexylcarbamoyl methyl derivatives in polar solvents (e.g., DMF) at 60–80°C to minimize side reactions. Catalysts such as DMF-DMA enhance cyclization efficiency .
  • Hydrolysis : Basic hydrolysis (NaOH/KOH in aqueous ethanol) converts esters to carboxylic acids. Monitor pH to avoid over-degradation.
  • Purification : Recrystallization (using ethanol/water mixtures) or silica-gel chromatography removes impurities. Purity is confirmed via HPLC (>95%) and melting point analysis .

Basic: Structural Characterization

Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A:

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular O–H···N interactions) .
  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyrazole C=O at ~170 ppm) .
  • Theoretical Studies : Density Functional Theory (DFT) optimizes geometry and predicts IR/Raman spectra, validated against experimental data .

Basic: Biological Activity Profiling

Q: What methodologies are used to assess the compound’s bioactivity in enzyme inhibition studies? A:

  • Enzyme Assays : Kinetic assays (e.g., spectrophotometric monitoring of substrate depletion) with targets like cyclooxygenase-2 (COX-2) or kinases. IC50_{50} values are calculated using dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands) quantify affinity (Ki_i) for receptors like GABAA_A. Competitive binding models interpret results .

Advanced: Derivative Design

Q: How can structural modifications enhance the compound’s pharmacokinetic properties? A:

  • Fluorination : Introduce difluoromethyl groups at position 3 to improve metabolic stability and membrane permeability (logP optimization via Hansch analysis) .
  • Carboxamide Prodrugs : Convert the carboxylic acid to methyl esters for enhanced oral bioavailability, with enzymatic hydrolysis in vivo .
  • SAR Studies : Systematic variation of the cyclohexyl group (e.g., cyclopentyl or aryl substitutions) correlates with target selectivity .

Advanced: Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activity across studies? A:

  • Assay Standardization : Control variables like buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions.
  • Structural Validation : Confirm compound identity in conflicting studies via LC-MS and elemental analysis. Contradictions may arise from impurities or stereochemical variations .

Advanced: Computational Modeling

Q: What role do molecular docking and MD simulations play in studying this compound’s interactions? A:

  • Docking : AutoDock Vina predicts binding modes to proteins (e.g., COX-2 active site). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Val509 .
  • MD Simulations : GROMACS simulations (100 ns) assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Basic: Safety and Handling

Q: What precautions are critical for safe laboratory handling of this compound? A:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
  • Storage : Store in airtight containers at 4°C, away from oxidizers.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced: Solubility Challenges

Q: How can researchers overcome solubility limitations in aqueous assays? A:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Ionize the carboxylic acid group (pH >5) to enhance water solubility.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: Degradation Pathways

Q: What are the primary degradation products under acidic/alkaline conditions? A:

  • Acidic Hydrolysis : Cleavage of the carbamoyl group yields cyclohexylamine and pyrazole fragments. LC-MS identifies m/z 142 (C6_6H11_{11}N+^+) and m/z 123 (C5_5H5_5N2_2O2_2^-) .
  • Oxidative Stress : ROS (e.g., H2_2O2_2) degrades the pyrazole ring, detected via GC-MS .

Advanced: Structure-Activity Relationships (SAR)

Q: How does the cyclohexylcarbamoyl group influence target selectivity? A:

  • Steric Effects : Bulkier cyclohexyl groups reduce off-target binding to enzymes with smaller active sites (e.g., COX-1 vs. COX-2).
  • Hydrophobic Interactions : Enhances affinity for lipid-rich environments (e.g., cell membranes). Comparative studies with phenyl analogs show a 10-fold selectivity increase .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。